Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is an organic compound . It is used in the chemical industry as an intermediate for the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a methylamine group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.31 . Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the literature .Scientific Research Applications
Synthesis and Catalysis Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine and its derivatives have been utilized in various synthetic pathways, particularly in the asymmetric synthesis of amines and organic compounds. For instance, this compound derivatives have been used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, showcasing their utility in complex organic synthesis processes (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006). Additionally, N-tert-butanesulfinyl imines, closely related to this compound, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, demonstrating the tert-butyl group's role in facilitating nucleophilic additions and serving as a chiral directing group in synthetic chemistry (J. Ellman, T. D. Owens, T. P. Tang, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-6-7-11(15-4)8-12(10)16-5/h6-8,14H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHZTIIZMGZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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